C797S Triple Mutant Potency vs Osimertinib and Brigatinib
In a head‑to‑head biochemical kinase assay (Omnia protocol), EGFR‑IN‑69 (17g) inhibited the EGFR L858R/T790M/C797S triple mutant with an IC₅₀ of 4.3 ± 0.9 nM. Under identical assay conditions, osimertinib (5) required an IC₅₀ of 465.4 ± 174.6 nM, representing a 108‑fold potency advantage for EGFR‑IN‑69, while brigatinib (6) showed an IC₅₀ of 37.6 ± 10.6 nM, an 8.7‑fold advantage for EGFR‑IN‑69 [1].
| Evidence Dimension | IC₅₀ against EGFR L858R/T790M/C797S kinase activity |
|---|---|
| Target Compound Data | 4.3 ± 0.9 nM (EGFR‑IN‑69, compound 17g) |
| Comparator Or Baseline | Osimertinib (5): 465.4 ± 174.6 nM; Brigatinib (6): 37.6 ± 10.6 nM |
| Quantified Difference | 108‑fold more potent than osimertinib; 8.7‑fold more potent than brigatinib |
| Conditions | Biochemical kinase activity assay (Omnia protocol), recombinant EGFR mutant proteins, means from ≥3 independent experiments |
Why This Matters
When designing experiments to study C797S‑mediated resistance mechanisms, only EGFR‑IN‑69 provides potent, direct inhibition of the triple‑mutant kinase—osimertinib is essentially inactive at therapeutically relevant concentrations.
- [1] Chen H, Lai M, Zhang T, Chen Y, Tong L, Zhu S, Zhou Y, Ren X, Ding J, Xie H, Lu X, Ding K. Conformational Constrained 4‑(1‑Sulfonyl‑3‑indol)yl‑2‑phenylaminopyrimidine Derivatives as New Fourth‑Generation Epidermal Growth Factor Receptor Inhibitors Targeting T790M/C797S Mutations. J Med Chem. 2022;65(9):6840‑6858. PMID: 35446588. View Source
